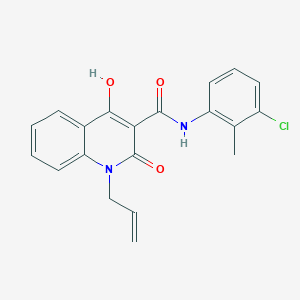

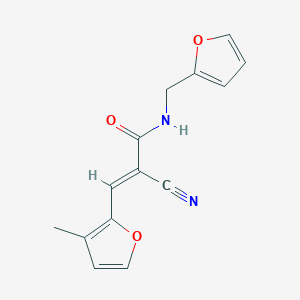

![molecular formula C18H14FN3O2 B2981425 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone CAS No. 941917-62-0](/img/structure/B2981425.png)

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam with a nitrogen atom and a carbonyl group .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of hydrazides . Pyrrolidinones can be synthesized through various methods, including the cyclization of gamma-amino acids .Molecular Structure Analysis

1,2,4-Oxadiazoles have a planar structure with conjugated double bonds, which can participate in pi stacking interactions . Pyrrolidinones have a five-membered ring structure with a carbonyl group and a nitrogen atom .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, such as nucleophilic substitution and ring-opening reactions . Pyrrolidinones can participate in a variety of reactions, including condensation, reduction, and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, 1,2,4-oxadiazole derivatives generally have good thermal and chemical stability due to their aromatic nature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activity

- Novel fluorinated pyrazole derivatives incorporating 1,3,4-oxadiazole motifs have demonstrated significant antimicrobial activity, including antibacterial and antifungal properties, with specific compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).

- Another study synthesized oxadiazole derivatives with remarkable anti-tuberculosis activity, highlighting their potential as antimicrobial agents (S.V et al., 2019).

Anticancer Properties

- Research on 3-aryl-5-aryl-1,2,4-oxadiazoles has identified novel apoptosis inducers with potential as anticancer agents, with specific compounds showing activity in breast and colorectal cancer cell lines (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

- M-terphenyl oxadiazole derivatives have been synthesized and utilized as effective electron-transporting and exciton-blocking materials in blue, green, and red phosphorescent OLEDs, showing high efficiency and low roll-off (Shih et al., 2015).

Fluorescent Sensors

- Heteroatom-containing organic fluorophores based on 1,3,4-oxadiazole have been developed for reversible fluorescent pH sensing, demonstrating their utility in detecting acidic and basic organic vapors (Yang et al., 2013).

Material Science

- New fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized, offering high thermal stability and fluorescence properties, suitable for applications in thin coatings and electronic devices (Hamciuc et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)17-20-18(24-21-17)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBYLRSDBXRYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)

![2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2981344.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)

![3-[[1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2981348.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)

![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)

![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)

![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)